molecular formula C15H21NO3 B5795597 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine

4-[(2,3,5-trimethylphenoxy)acetyl]morpholine

Cat. No. B5795597
M. Wt: 263.33 g/mol
InChI Key: QXONNXYIYOIXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, also known as TMAO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TMAO is a morpholine derivative that contains a phenoxyacetyl group, which makes it a useful tool for studying various biological processes.

Mechanism of Action

4-[(2,3,5-trimethylphenoxy)acetyl]morpholine acts as a chemical chaperone, stabilizing proteins by forming hydrogen bonds with exposed polar groups and reducing the exposure of hydrophobic regions. This stabilizes the protein structure and prevents it from unfolding or aggregating. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to interact with lipid membranes, altering their physical properties and potentially affecting membrane protein function.
Biochemical and Physiological Effects:
4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the activity of some enzymes, such as lactate dehydrogenase, while inhibiting the activity of others, such as trypsin. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to affect ion channel function and to modulate the activity of some neurotransmitter receptors. In addition, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to have anti-inflammatory properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One major advantage of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is its ability to stabilize proteins and prevent aggregation, making it a useful tool for studying protein folding and misfolding. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is also relatively easy to synthesize and is commercially available. However, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be toxic at high concentrations and can interfere with some experimental assays, such as fluorescence spectroscopy. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can interact with lipid membranes, potentially affecting the function of membrane proteins.

Future Directions

There are a number of potential future directions for research on 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. One area of interest is the use of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine as a therapeutic agent for protein misfolding diseases. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been shown to have potential as a cryoprotectant, protecting cells and tissues from damage during freezing and thawing. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine may have applications in drug delivery, as it can enhance the solubility of hydrophobic drugs. Finally, further research is needed to fully understand the effects of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine on ion channels and neurotransmitter receptors, and to explore its potential as a modulator of these targets.
Conclusion:
In conclusion, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, or 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine, is a synthetic compound that has a wide range of potential applications in scientific research. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized using standard organic chemistry techniques and has been shown to stabilize proteins, protect against protein misfolding, and modulate ion channel function and neurotransmitter receptor activity. While 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of advantages for lab experiments, such as its ability to stabilize proteins, it also has limitations, such as its potential toxicity at high concentrations. Nonetheless, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a number of potential future directions for research, including its use as a therapeutic agent for protein misfolding diseases and its potential as a cryoprotectant and drug delivery agent.

Synthesis Methods

4-[(2,3,5-trimethylphenoxy)acetyl]morpholine can be synthesized by reacting 2,3,5-trimethylphenol with chloroacetyl chloride to form 4-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to yield 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine. The synthesis of 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine is relatively simple and can be performed using standard organic chemistry techniques.

Scientific Research Applications

4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has a wide range of applications in scientific research. It has been used as a tool to study protein folding, protein stability, and protein-protein interactions. 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has also been used to stabilize enzymes and to enhance the solubility of hydrophobic molecules. Additionally, 4-[(2,3,5-trimethylphenoxy)acetyl]morpholine has been shown to protect against protein denaturation and aggregation, making it a useful tool for studying protein misfolding diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-morpholin-4-yl-2-(2,3,5-trimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-8-12(2)13(3)14(9-11)19-10-15(17)16-4-6-18-7-5-16/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXONNXYIYOIXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCOCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.